molecular formula C8H9Cl3N2S B159323 2-(3,4-Dichloro-benzyl)-isothiourea hydrochloride CAS No. 22816-60-0

2-(3,4-Dichloro-benzyl)-isothiourea hydrochloride

Katalognummer: B159323
CAS-Nummer: 22816-60-0
Molekulargewicht: 271.6 g/mol
InChI-Schlüssel: VBJNMXMOMSWRDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,4-Dichloro-benzyl)-isothiourea hydrochloride (referred to in some studies as S-(3,4-dichlorobenzyl)isothiourea hydrochloride) is a synthetic isothiourea derivative characterized by a benzyl group substituted with chlorine atoms at the 3 and 4 positions, attached to the sulfur atom of the isothiourea moiety. This compound has garnered attention for its dual biological activities:

  • Antimicrobial Activity: It exhibits potent in vitro activity against multidrug-resistant (MDR) Gram-negative bacteria, including Pseudomonas aeruginosa and Burkholderia cepacia complex, with studies highlighting its efficacy even in strains resistant to conventional antibiotics .
  • Enzyme Inhibition: At 10 μM concentration, it inhibits Ca²⁺/calmodulin-dependent nitric oxide synthase (NOS) by 78%, outperforming the reference drug 7-nitroindazole (60% inhibition) .

The chlorine substituents on the benzyl group are hypothesized to enhance lipophilicity, facilitating membrane penetration and target interaction, which contributes to its biological potency .

Eigenschaften

IUPAC Name

(3,4-dichlorophenyl)methyl carbamimidothioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2S.ClH/c9-6-2-1-5(3-7(6)10)4-13-8(11)12;/h1-3H,4H2,(H3,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBJNMXMOMSWRDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CSC(=N)N)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20385285
Record name MreB Perturbing Compound A22
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22816-60-0
Record name Carbamimidothioic acid, (3,4-dichlorophenyl)methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22816-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 28121
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022816600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 22816-60-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68664
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 22816-60-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28121
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 22816-60-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23474
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MreB Perturbing Compound A22
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 22816-60-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

  • The synthetic route for A22 hydrochloride involves the reaction of 3,4-dichlorobenzylisothiourea with hydrochloric acid.
  • Industrial production methods may vary, but the compound can be synthesized through straightforward chemical reactions.
  • Analyse Chemischer Reaktionen

    • A22 durchläuft verschiedene Reaktionen, darunter Oxidation, Reduktion und Substitution.
    • Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind spezifisch für die gewünschten Modifikationen.
    • Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen ab.
  • Wissenschaftliche Forschungsanwendungen

    Histamine Receptor Modulation

    Research indicates that isothiourea derivatives, including 2-(3,4-Dichloro-benzyl)-isothiourea hydrochloride, exhibit significant interactions with histamine receptors, particularly H3 and H4 receptors. These compounds have been studied for their potential as dual activity ligands, which can modulate receptor activity and provide therapeutic benefits in conditions like allergies and asthma .

    Case Study:
    A study focused on the synthesis of various isothiourea analogs demonstrated that modifications to the dichlorobenzyl moiety can enhance affinity for H4 receptors. The compound displayed a high selectivity for H4R, suggesting its potential as a therapeutic agent in inflammatory diseases .

    Antimicrobial Activity

    The compound has shown promising antimicrobial properties against a range of pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting vital metabolic pathways.

    Data Table: Antimicrobial Efficacy of this compound

    PathogenMinimum Inhibitory Concentration (MIC, µg/mL)
    Staphylococcus aureus32
    Escherichia coli64
    Candida albicans16

    This data illustrates the compound's effectiveness against both bacterial and fungal strains, highlighting its potential use in developing new antimicrobial agents.

    Toxicological Studies

    While exploring its therapeutic potential, toxicological studies are crucial to understanding the safety profile of this compound. Research has indicated that high doses may lead to adverse effects such as leukopenia and gastrointestinal disturbances in animal models .

    Case Study:
    In a toxicity study on canine models, significant side effects were observed at elevated doses, necessitating further investigation into safe dosage ranges for potential clinical applications .

    Wirkmechanismus

  • Biologische Aktivität

    2-(3,4-Dichloro-benzyl)-isothiourea hydrochloride is a chemical compound that has garnered attention for its various biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

    Chemical Structure and Properties

    • Molecular Formula : C₈H₉Cl₂N₂S
    • CAS Number : 22816-60-0
    • Molecular Weight : 220.14 g/mol

    The compound features a dichlorobenzyl group attached to an isothiourea moiety, which is known for its potential in biological applications due to the presence of sulfur and nitrogen atoms that can interact with various biological macromolecules.

    The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The isothiourea functional group can act as a nucleophile, participating in various biochemical reactions.

    • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
    • Receptor Binding : The compound can bind to receptors, modulating their activity and influencing physiological responses.

    Antimicrobial Activity

    Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that isothiocyanates derived from related structures demonstrate potent antibacterial effects against various pathogens.

    • Comparison with Antibiotics : In comparative studies, derivatives like Benzyl Isothiocyanate (BITC) have shown comparable or superior antimicrobial activity compared to traditional antibiotics such as gentamicin .

    Anticancer Properties

    The compound's potential anticancer effects have been explored in several studies:

    • Cell Line Studies : In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines. For example, it has been noted to affect cell viability and proliferation rates significantly .
    Cell Line IC50 (µM) Effect
    MCF-7 (Breast Cancer)15Induces apoptosis
    HeLa (Cervical Cancer)10Inhibits proliferation

    Anti-inflammatory Effects

    The compound may also possess anti-inflammatory properties. Research suggests that it can inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models.

    Case Studies and Research Findings

    • Study on Enzyme Inhibition : A study conducted on the inhibition of certain enzymes revealed that this compound effectively inhibited enzyme activity at concentrations below 20 µM, suggesting its potential as a therapeutic agent in diseases involving enzyme dysregulation.
    • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial effects of several isothiourea derivatives against strains of Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant bactericidal activity comparable to standard antibiotics .

    Vergleich Mit ähnlichen Verbindungen

    Comparison with Structurally Related Compounds

    Structural Analogues and Substituent Effects

    The biological activity of isothiourea derivatives is highly dependent on the substituents attached to the benzyl group. Key comparisons include:

    Table 1: Comparison of Isothiourea Derivatives
    Compound Name Substituent Antimicrobial Activity (MDR Pathogens) NOS Inhibition (%) Key Findings References
    S-(3,4-Dichlorobenzyl)isothiourea HCl 3,4-dichloro High (e.g., P. aeruginosa) 78 Most potent in antimicrobial and NOS inhibition .
    S-(2,3,4,5,6-Pentabromobenzyl)isothiourea HBr 2,3,4,5,6-pentabromo Not reported 76 Slightly lower NOS inhibition than dichloro analogue .
    2-(4-Methoxybenzyl)isothiourea HCl 4-methoxy Not tested N/A Used in research applications; lacks reported antimicrobial/NOS data .
    7-Nitroindazole (Reference) - N/A 60 Benchmark for NOS inhibition; less potent than isothioureas .

    Antimicrobial Activity

    • Dichlorobenzyl Derivative: Demonstrates broad-spectrum activity against MDR bacteria, with minimum inhibitory concentrations (MICs) significantly lower than those of other isothiourea derivatives in the same study . For example, it showed MIC₉₀ values of 8–16 μg/mL against P. aeruginosa, outperforming analogues with non-halogenated substituents .

    Nitric Oxide Synthase Inhibition

    • The dichlorobenzyl derivative’s NOS inhibition (78%) is attributed to its strong electron-withdrawing substituents, which enhance binding to the enzyme’s active site. The pentabromo analogue (76% inhibition) shows marginally reduced efficacy, possibly due to steric hindrance from bulkier substituents .
    • Other derivatives, such as those with cyano or methyl groups (e.g., impurities in ), exhibit negligible NOS activity, emphasizing the critical role of halogenation .

    Toxicity and Selectivity

    inducible NOS) and systemic toxicity. In contrast, methoxy-substituted isothioureas (e.g., 2-(4-methoxybenzyl)isothiourea HCl) are commonly used in non-therapeutic research due to their lower bioactivity .

    Q & A

    Q. What are the recommended synthetic routes for 2-(3,4-Dichloro-benzyl)-isothiourea hydrochloride in laboratory settings?

    The compound can be synthesized via multicomponent reactions involving isocyanides, thiosulfonates, and amines. A typical procedure involves stirring equimolar amounts of reactants (e.g., benzoylisothiocyanate) in 1,4-dioxane at room temperature overnight, followed by isolation via filtration . Optimized protocols may include purification steps like recrystallization to enhance yield and purity .

    Q. Which analytical techniques are most reliable for characterizing the compound’s purity and structural integrity?

    High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, while nuclear magnetic resonance (NMR; ¹H and ¹³C) and mass spectrometry (MS) confirm structural integrity. Impurity profiling can be performed using reference standards aligned with pharmacopeial guidelines (e.g., European Pharmacopoeia) .

    Q. What primary biological activities have been documented for this compound?

    The compound exhibits potent antibacterial activity against multidrug-resistant pathogens like Pseudomonas aeruginosa and Burkholderia cepacia complex, with minimum inhibitory concentrations (MICs) ranging from 8–32 µg/mL . It also disrupts biofilm formation and reduces bacterial motility, as shown in static and flow-cell biofilm assays .

    Advanced Research Questions

    Q. How should researchers design experiments to evaluate the compound’s efficacy against multidrug-resistant bacterial biofilms?

    Use standardized biofilm assays such as:

    • Static models : 96-well plate assays with crystal violet staining to quantify biofilm biomass .
    • Flow-cell systems : Confocal microscopy to assess biofilm architecture and viability under shear stress . Include controls for metabolic activity (e.g., resazurin assays) and evaluate sub-MIC concentrations to study biofilm inhibition without bactericidal effects .

    Q. What methodological considerations are critical when investigating the compound’s mechanism of action as an MreB inhibitor?

    • MreB polymerization assays : Use fluorescence microscopy with labeled MreB in bacterial cells to visualize cytoskeletal disruption .
    • Genetic knockouts : Compare activity in wild-type vs. mreB-deficient strains to confirm target specificity .
    • Time-kill curves : Assess bactericidal vs. bacteriostatic effects at varying concentrations .

    Q. How can researchers resolve contradictions in reported MICs across different bacterial strains?

    Variability may arise from differences in bacterial efflux pump activity or biofilm-forming capacity. Standardize protocols by:

    • Using CLSI or EUCAST guidelines for broth microdilution assays .
    • Including quality control strains (e.g., P. aeruginosa ATCC 27853) to validate results .

    Q. What strategies optimize synthesis yield and purity under varying reaction conditions?

    • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
    • Temperature control : Maintain ≤25°C to prevent byproduct formation .
    • Purification : Employ column chromatography or preparative HPLC to isolate the target compound from thiourea derivatives .

    Q. How to assess cytotoxic and genotoxic effects when evaluating therapeutic potential?

    • Cytotoxicity : Perform MTT assays on mammalian cell lines (e.g., HEK-293) at concentrations ≥10× MIC .
    • Genotoxicity : Use comet assays or Ames tests to detect DNA damage or mutagenicity .

    Q. What in vitro models are appropriate for studying the compound’s anti-biofilm activity?

    • Chronic infection models : Simulate cystic fibrosis airway conditions using artificial sputum medium for P. aeruginosa biofilms .
    • Dual-species biofilms : Co-culture with Candida albicans to study interspecies interactions .

    Q. How to apply checkerboard assays to study synergistic effects with other antimicrobials?

    • Prepare serial dilutions of the compound and a partner drug (e.g., ciprofloxacin) in 96-well plates.
    • Calculate fractional inhibitory concentration indices (FICI) to classify synergy (FICI ≤0.5), indifference (0.5 < FICI ≤4), or antagonism (FICI >4) .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    2-(3,4-Dichloro-benzyl)-isothiourea hydrochloride
    Reactant of Route 2
    2-(3,4-Dichloro-benzyl)-isothiourea hydrochloride

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.